N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide
Description
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O2/c1-19-6-4-5-7-24(19)31-18-25(30)26-17-23(29-14-12-27(2)13-15-29)20-8-9-22-21(16-20)10-11-28(22)3/h4-9,16,23H,10-15,17-18H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYXTEWRILTXHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Indole derivatives are a class of compounds that have been found to possess a wide range of biological activities . They are often used in the development of new therapeutic agents due to their diverse biological and clinical applications .
Target of Action
Indole derivatives can bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .
Mode of Action
The mode of action of indole derivatives can vary greatly depending on the specific compound and its intended use. Some common modes of action include anti-inflammatory, anti-viral, anti-cancer, and anti-diabetic activities .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Pharmacokinetics
The pharmacokinetics of indole derivatives can also vary greatly depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all impact a compound’s bioavailability .
Result of Action
The result of a compound’s action can depend on its mode of action and the biochemical pathways it affects. For example, some indole derivatives have been found to have anti-viral activity, inhibiting the replication of certain viruses .
Action Environment
The action environment can influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other compounds can all impact how an indole derivative functions .
Biological Activity
N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide is a complex organic compound that exhibits significant potential in medicinal chemistry. Its unique structural features suggest a variety of biological activities, which have been the subject of various studies.
Structural Characteristics
The compound comprises several key structural components:
- Indoline moiety : Known for its diverse biological activities, particularly in anticancer and anti-inflammatory applications.
- Piperazine ring : Often associated with antidepressant and antipsychotic properties.
- O-tolyloxy group : Enhances solubility and bioavailability.
The molecular formula of this compound is with a molecular weight of approximately 454.618 g/mol.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
-
Anticancer Activity
- Compounds with similar structures have shown significant inhibitory effects on cancer cell proliferation. For example, indole derivatives have been documented to inhibit specific kinases involved in cancer pathways, suggesting that this compound may also exhibit similar properties.
- Preliminary studies suggest that this compound interacts with targets involved in apoptosis and cell cycle regulation.
-
Anti-inflammatory Properties
- The indoline structure is known for its anti-inflammatory effects, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin.
- Interaction studies using molecular docking simulations indicate potential binding affinities to cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
-
Antimicrobial Effects
- Similar compounds have demonstrated antimicrobial activity against various pathogens, indicating that this compound may also possess this property.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Kinase Inhibition : The indoline moiety is known to inhibit several kinases involved in cell signaling pathways related to cancer progression.
- Receptor Modulation : The piperazine component may modulate neurotransmitter receptors, contributing to potential antidepressant effects .
Comparative Analysis
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Methylindole | Indole core | Antimicrobial |
| 4-Methylpiperazine | Piperazine ring | Antidepressant |
| Biphenylcarboxamide | Biphenyl structure | Anti-inflammatory |
| Indomethacin | Indole derivative | COX inhibitor |
Case Studies and Research Findings
Recent studies have explored the efficacy of similar compounds in clinical settings:
- A study published in Journal of Medicinal Chemistry highlighted the anticancer properties of indole derivatives, noting their ability to induce apoptosis in various cancer cell lines.
- Another research article focused on the anti-inflammatory effects observed in animal models treated with piperazine derivatives, showing significant reduction in inflammatory markers.
Scientific Research Applications
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. For instance, studies have demonstrated that derivatives with similar structures exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Compound | Activity | DIZ (mm) |
|---|---|---|
| Compound A | Against S. aureus | 21 |
| Compound B | Against E. coli | 19 |
These results indicate a potential application in developing new antimicrobial agents.
Anticancer Activity
N-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide has also shown promise in anticancer research. It has been tested against various cancer cell lines with notable results:
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
These findings suggest that the compound could serve as a lead structure for developing novel anticancer therapies.
Case Studies and Research Findings
Several studies have been conducted to explore the efficacy of this compound in various applications:
- Antimicrobial Evaluation : A study assessed its activity against multiple bacterial strains, revealing significant zones of inhibition.
- Anticancer Studies : In vitro tests demonstrated substantial growth inhibition in cancer cell lines, warranting further investigation into its use as an anticancer agent.
- Interaction Studies : These studies have elucidated potential binding interactions with enzymes relevant to tumor growth and microbial resistance.
Comparison with Similar Compounds
Core Scaffolds
- Indoline vs. Piperidine/Benzylpiperidine : The target compound’s 1-methylindoline core (common in CNS-active agents) contrasts with the benzylpiperidine in ’s compound, which may enhance blood-brain barrier penetration. Piperazine/piperidine moieties in all compounds likely improve solubility and receptor binding .
- Aromatic Substituents: The o-tolyloxy group (methyl-substituted phenoxy) in the target compound differs from the tetrazolylphenoxy in ’s compound. Tetrazoles are metabolically stable bioisosteres for carboxylic acids, suggesting enhanced in vivo stability for the latter .
Pharmacokinetic Implications
- Molecular Weight and Lipophilicity : The target compound (~432.55 Da) is smaller than goxalapladib (718.80 Da), which may favor better bioavailability. However, goxalapladib’s trifluoromethyl groups enhance metabolic resistance and target affinity .
Key Research Findings and Limitations
- Therapeutic Potential: Goxalapladib’s success as an Lp-PLA₂ inhibitor highlights the importance of fluorinated aromatic groups in targeting inflammatory pathways, a feature absent in the target compound .
- Structural Limitations : The target compound lacks bioisosteric replacements (e.g., tetrazoles) that improve stability in ’s derivative, suggesting room for optimization .
Q & A
Q. Advanced
- In silico docking : Molecular dynamics simulations to predict interactions with piperazine-binding receptors (e.g., dopamine D2 or serotonin 5-HT₃ receptors) .
- Surface plasmon resonance (SPR) : Real-time binding kinetics for candidate targets .
- Mutagenesis studies : Ala-scanning of receptor binding pockets to validate critical residues .
- Metabolite tracking : Radiolabeled analogs (e.g., C-acetamide) to trace biodistribution in vivo .
What protocols ensure compound stability during experimental storage?
Q. Basic
- Storage conditions :
- Stability monitoring :
How can researchers validate the compound’s mechanism of action in neurological models?
Q. Advanced
- In vitro models :
- In vivo models :
What computational methods support SAR analysis for structural analogs?
Q. Advanced
- QSAR modeling : Correlate substituent effects (e.g., methyl groups on indoline/piperazine) with bioactivity using descriptors like logP and polar surface area .
- Free-energy perturbation (FEP) : Predict binding affinity changes for methyl-to-ethyl substitutions on piperazine .
- Crystal structure mining : Compare with PubChem entries (e.g., CID 145135102) to identify conserved binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
